methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate
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Overview
Description
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is a complex organic compound with a unique structure that includes a pyranone ring, multiple fluorine atoms, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate involves multiple steps. One common method includes the reaction of 4-hydroxy-6-methyl-2-pyrone with difluoromethyl sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include the modulation of oxidative stress and the inhibition of key signaling molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: A simpler analog with similar structural features but lacking the fluorine atoms and sulfanyl group.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Another pyran derivative with different substituents.
Uniqueness
Methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate is unique due to its combination of fluorine atoms and a sulfanyl group, which impart distinct chemical and physical properties. These features make it valuable for specific applications where high reactivity and stability are required.
Properties
Molecular Formula |
C11H9F5O5S |
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Molecular Weight |
348.24 g/mol |
IUPAC Name |
methyl 2-[difluoro-(4-hydroxy-6-methyl-2-oxopyran-3-yl)sulfanylmethyl]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C11H9F5O5S/c1-4-3-5(17)6(8(18)21-4)22-11(15,16)7(9(19)20-2)10(12,13)14/h3,7,17H,1-2H3 |
InChI Key |
BIEJSUXKRKPABM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)SC(C(C(=O)OC)C(F)(F)F)(F)F)O |
Origin of Product |
United States |
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